N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
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Overview
Description
N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and a carbamothioyl linkage, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The phenyl group is then introduced through a coupling reaction, such as a Suzuki or Heck reaction.
The final step involves the formation of the carbamothioyl linkage and the attachment of the propan-2-yloxy group
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzoxazole derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The carbamothioyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.
Methyl 4-aminobenzoate: An ester of p-aminobenzoic acid, used in various chemical syntheses.
Uniqueness
N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is unique due to its combination of a benzoxazole ring, a phenyl group, and a carbamothioyl linkage
Properties
IUPAC Name |
N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-15(2)30-20-11-7-17(8-12-20)23(29)28-25(32)26-19-9-5-18(6-10-19)24-27-21-14-16(3)4-13-22(21)31-24/h4-15H,1-3H3,(H2,26,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGVQSMBRMNPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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